molecular formula C8H6BrF2NO B6179039 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 2624132-57-4

7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B6179039
CAS No.: 2624132-57-4
M. Wt: 250.04 g/mol
InChI Key: QQONBYJVQVWPIY-UHFFFAOYSA-N
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Description

7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like chloroform, and the product is obtained through acylation followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

2624132-57-4

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

7-bromo-2,2-difluoro-3,4-dihydro-1,4-benzoxazine

InChI

InChI=1S/C8H6BrF2NO/c9-5-1-2-6-7(3-5)13-8(10,11)4-12-6/h1-3,12H,4H2

InChI Key

QQONBYJVQVWPIY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC(=C2)Br)(F)F

Purity

95

Origin of Product

United States

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